2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 302914-09-6
Cat. No.: VC16098115
Molecular Formula: C22H13BrCl4N2O
Molecular Weight: 543.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302914-09-6 |
|---|---|
| Molecular Formula | C22H13BrCl4N2O |
| Molecular Weight | 543.1 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C22H13BrCl4N2O/c23-12-3-1-11(2-4-12)19-10-20-16-7-14(25)9-18(27)21(16)30-22(29(20)28-19)15-6-5-13(24)8-17(15)26/h1-9,20,22H,10H2 |
| Standard InChI Key | MIQXSFRPEMXQLH-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=C(C=C(C=C5)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C22H13BrCl4N2O, with a molecular weight of 543.1 g/mol. Its IUPAC name, 2-(4-bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazine, reflects the integration of halogenated aryl groups and a fused pyrazolo-benzoxazine system. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 302914-09-6 |
| SMILES | C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=C(C=C(C=C5)Cl)Cl |
| InChIKey | MIQXSFRPEMXQLH-UHFFFAOYSA-N |
| PubChem CID | 4623925 |
The crystal structure remains unresolved, but computational models predict a planar benzoxazine core with ortho-substituted chlorine atoms inducing steric hindrance.
Spectroscopic and Physicochemical Data
Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, range from 212.0 Ų ([M+H]+) to 221.4 Ų ([M+Na]+) . The compound’s lipophilicity (LogP ≈ 5.2) and polar surface area (PSA ≈ 45 Ų) suggest moderate blood-brain barrier permeability but poor aqueous solubility.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Halogenation: Introduction of bromine and chlorine substituents on benzene rings via electrophilic aromatic substitution.
-
Cyclization: Formation of the pyrazolo[1,5-c] benzoxazine core using triflic acid (TfOH) or triflic anhydride (Tf2O) as catalysts .
-
Purification: Chromatographic separation to isolate the target compound from regioisomers.
A representative protocol from recent literature employs:
-
Aldimine intermediates (e.g., 4-OMe aldimine) to facilitate cyclization .
-
Benzaldehyde as a co-reactant to suppress imine byproduct formation .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Controlling halogen positioning to avoid undesired isomers.
-
Byproduct Mitigation: Excess benzaldehyde (0.5 equiv) reduces imine byproducts from 48% to <2% .
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro assays reveal dose-dependent cytotoxicity against:
-
MDA-MB-231 (triple-negative breast cancer): IC50 = 8.2 µM.
-
PC-3 (prostate cancer): IC50 = 11.5 µM.
Mechanistic studies propose DNA intercalation and topoisomerase II inhibition as primary modes of action, analogous to related benzoxazines.
Structure-Activity Relationships (SAR)
-
Halogen Substitution: Dichloro groups at positions 7 and 9 enhance DNA binding affinity.
-
Bromophenyl Moiety: Improves pharmacokinetic stability compared to methoxy analogs .
Applications in Drug Development
Preclinical Progress
-
Lead Optimization: Structural analogs with fluorinated phenyl groups show improved bioavailability .
-
Combination Therapy: Synergy observed with paclitaxel in reducing PC-3 cell viability by 78%.
Patent Landscape
No patents directly claim this compound, but related benzoxazine derivatives are protected for oncology applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume